2-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine
CAS No.: 2548977-14-4
Cat. No.: VC11816842
Molecular Formula: C16H19N5
Molecular Weight: 281.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548977-14-4 |
|---|---|
| Molecular Formula | C16H19N5 |
| Molecular Weight | 281.36 g/mol |
| IUPAC Name | 1-(6-methylpyrazin-2-yl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
| Standard InChI | InChI=1S/C16H19N5/c1-12-8-17-9-16(19-12)21-7-5-13-10-20(11-14(13)21)15-4-2-3-6-18-15/h2-4,6,8-9,13-14H,5,7,10-11H2,1H3 |
| Standard InChI Key | OLCRGNSPIIKEAE-UHFFFAOYSA-N |
| SMILES | CC1=CN=CC(=N1)N2CCC3C2CN(C3)C4=CC=CC=N4 |
| Canonical SMILES | CC1=CN=CC(=N1)N2CCC3C2CN(C3)C4=CC=CC=N4 |
Introduction
The compound 2-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine is a complex organic molecule featuring a pyridine moiety attached to an octahydropyrrolo[3,4-b]pyrrol core, which is further linked to a pyrazine ring. This unique structural arrangement suggests potential applications in medicinal chemistry due to its diverse functional groups.
Synthesis Methods
The synthesis of such compounds typically involves multi-step procedures starting from readily available precursors. Common methods might include:
-
Step 1: Formation of the octahydropyrrolo[3,4-b]pyrrol core.
-
Step 2: Attachment of the pyridin-2-yl moiety.
-
Step 3: Coupling with the pyrazine ring.
Optimization of reaction conditions and purification techniques, such as chromatography, are crucial for achieving high purity and yield.
Potential Applications
Compounds with similar structures have been explored for their biological activities, including roles as enzyme inhibitors or receptor modulators. The unique combination of functional groups in 2-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine may enhance its interaction with biological targets, suggesting potential therapeutic applications.
Comparison with Similar Compounds
These compounds illustrate the diversity of structural modifications that can influence biological activity and reactivity.
Research Findings and Future Directions
Preliminary studies on similar compounds suggest significant biological activity, particularly in enzyme inhibition and receptor modulation. Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of 2-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine. Interaction studies with biological targets could provide valuable insights into its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume